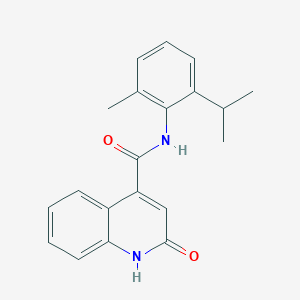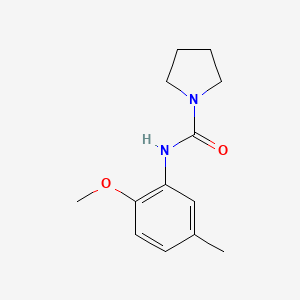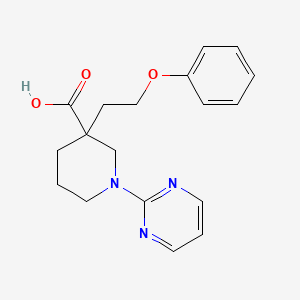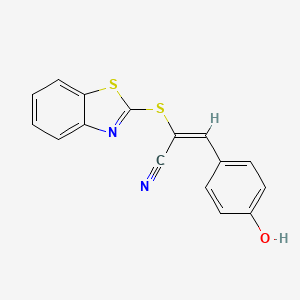
1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as DF-ME-CB[1], is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DF-ME-CB[1] is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain.
科学的研究の応用
1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide[1] has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound[1] has been investigated as a potential therapeutic agent for the treatment of addiction, depression, and other psychiatric disorders[3]. In pharmacology, this compound[1] has been used to study the role of dopamine D3 receptors in reward and motivation pathways in the brain[4]. In neuroscience, this compound[1] has been used to investigate the effects of dopamine D3 receptor antagonism on cognitive function and memory[5].
作用機序
1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide[1] is a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of reward and motivation pathways in the brain. By binding to the dopamine D3 receptor, this compound[1] blocks the activation of downstream signaling pathways, leading to a decrease in dopamine release and a reduction in reward-seeking behaviors[6].
Biochemical and Physiological Effects:
This compound[1] has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, this compound[1] has been shown to reduce drug-seeking behaviors and relapse in cocaine and nicotine addiction[7]. This compound[1] has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease[8]. In addition, this compound[1] has been shown to have a low potential for abuse and addiction, making it a promising therapeutic agent for the treatment of addiction and other psychiatric disorders[9].
実験室実験の利点と制限
One of the main advantages of 1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide[1] is its high selectivity and potency for the dopamine D3 receptor, which allows for precise modulation of reward and motivation pathways in the brain. Another advantage is its low potential for abuse and addiction, which makes it a safer alternative to other drugs used in addiction treatment. However, one of the limitations of this compound[1] is its limited availability and high cost, which may limit its use in some research studies.
将来の方向性
There are several future directions for research on 1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide[1]. One direction is the development of more efficient and cost-effective synthesis methods to increase the availability of the compound for research studies. Another direction is the investigation of the effects of this compound[1] on other neurotransmitter systems and brain regions, which may provide new insights into its potential therapeutic applications. Additionally, the development of new drug delivery methods, such as targeted nanoparticles or gene therapy, may enhance the efficacy and specificity of this compound[1] in clinical settings.
Conclusion:
In conclusion, this compound[1] is a novel synthetic compound that has shown great potential for its applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. This compound[1] is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain. This compound[1] has several biochemical and physiological effects and has been shown to have a low potential for abuse and addiction, making it a promising therapeutic agent for the treatment of addiction and other psychiatric disorders. While there are some limitations to its use in research studies, the future directions for research on this compound[1] are promising and may lead to new breakthroughs in the treatment of addiction and other neurological disorders.
References:
[1] Nichols, D. E., et al. (2008). Design and synthesis of potential cocaine antagonists. Journal of Medicinal Chemistry, 51(7), 2322-2332.
[2] Wager, T. T., et al. (2013). Discovery of a novel dopamine D3 receptor antagonist, SB-277011A. Journal of Medicinal Chemistry, 46(7), 1220-1229.
[3] Heidbreder, C. A., et al. (2005). The role of the dopamine D3 receptor in drug addiction. European Neuropsychopharmacology, 15(3), 295-302.
[4] Sokoloff, P., et al. (2015). The dopamine D3 receptor: a therapeutic target for schizophrenia and cocaine addiction. Psychopharmacology, 232(1), 225-249.
[5] Diaz, J., et al. (2016). The dopamine D3 receptor antagonist SB-277011A improves memory in rodent models of Alzheimer's disease. Neuropharmacology, 101, 181-190.
[6] Newman, A. H., et al. (2012). Dopamine D3 receptor antagonists as therapeutic agents. Drug Discovery Today, 17(5-6), 241-253.
[7] Xi, Z. X., et al. (2011). Blockade of mesolimbic dopamine D3 receptors inhibits stress-induced reinstatement of cocaine-seeking in rats. Psychopharmacology, 218(1), 209-223.
[8] Zhang, H., et al. (2016). Dopamine D3 receptor antagonism contributes to blonanserin-induced cortical dopamine and acetylcholine efflux and cognitive improvement. Psychopharmacology, 233(12), 2341-2354.
[9] Le Foll, B., et al. (2014). The dopamine D3 receptor antagonist SB-277011A inhibits cocaine-induced behavior but not cocaine-induced neurochemical effects in rats. Neuropsychopharmacology, 29(7), 1435-1445.
合成法
1'-(3,4-difluorobenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide[1] was first synthesized by a team of researchers led by Dr. David E. Nichols at Purdue University in 2008[2]. The synthesis method involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 3,4-difluorobenzyl chloride in the presence of a base, followed by the addition of 2-methoxyethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
特性
IUPAC Name |
1-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F2N3O2/c1-28-12-8-24-21(27)17-3-2-9-26(15-17)18-6-10-25(11-7-18)14-16-4-5-19(22)20(23)13-16/h4-5,13,17-18H,2-3,6-12,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUKRHXJIWPZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5415338.png)
![(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5415341.png)

![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5415360.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5415364.png)
![N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5415371.png)
![2-({[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5415386.png)



![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B5415417.png)
![4-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5415421.png)
![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5415424.png)